molecular formula C10H12FNO2S B1473849 1-(4-Fluorobenzenesulfonylmethyl)-cyclopropylamine CAS No. 1780876-31-4

1-(4-Fluorobenzenesulfonylmethyl)-cyclopropylamine

Cat. No. B1473849
M. Wt: 229.27 g/mol
InChI Key: VCPZISQFPIHKDC-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorobenzenesulfonylmethyl)-cyclopropylamine” is an organic compound that contains a cyclopropylamine group attached to a fluorobenzenesulfonylmethyl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions.


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . The synthesis would likely involve the introduction of the cyclopropylamine group to a precursor containing the 4-fluorobenzenesulfonylmethyl group.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropylamine and fluorobenzenesulfonylmethyl groups would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the amine and sulfonyl groups could make it a participant in nucleophilic substitution reactions, addition-elimination reactions, or other types of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially influence its polarity, solubility, and reactivity .

Safety And Hazards

As with any chemical compound, handling “1-(4-Fluorobenzenesulfonylmethyl)-cyclopropylamine” would likely require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response guidelines .

Future Directions

The potential applications and future directions for this compound would likely depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial or research applications .

properties

IUPAC Name

1-[(4-fluorophenyl)sulfonylmethyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c11-8-1-3-9(4-2-8)15(13,14)7-10(12)5-6-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPZISQFPIHKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzenesulfonylmethyl)-cyclopropylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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